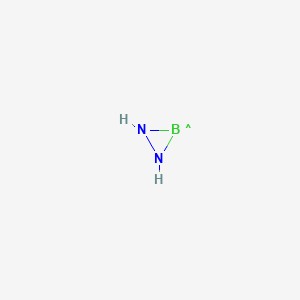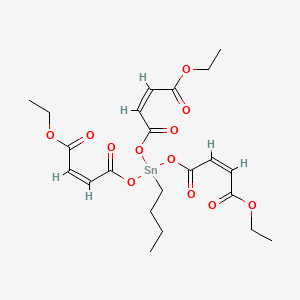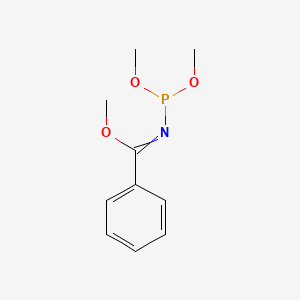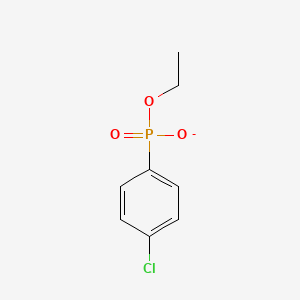
4,4-Dichloro-1-butyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dichloro-1-butyne is an organic compound with the molecular formula C₄H₄Cl₂. It is a member of the alkyne family, characterized by a carbon-carbon triple bond. This compound is notable for its two chlorine atoms attached to the terminal carbon atoms of the butyne chain. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,4-Dichloro-1-butyne can be synthesized through the dehydrohalogenation of 1,4-dichlorobutane. This process involves the elimination of hydrogen chloride (HCl) from the 1,4-dichlorobutane molecule using a strong base such as sodium amide (NaNH₂) in liquid ammonia (NH₃) as the solvent .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dichloro-1-butyne undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Addition Reactions: The triple bond can participate in addition reactions with halogens (e.g., Br₂) or hydrogen halides (e.g., HCl).
Reduction Reactions: The compound can be reduced to form 4-chloro-1-butyne or 1-butyne using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Addition: Bromine (Br₂) in carbon tetrachloride (CCl₄).
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Major Products
Substitution: Formation of 4-hydroxy-1-butyne or 4-amino-1-butyne.
Addition: Formation of 4,4-dibromo-1-butyne.
Reduction: Formation of 4-chloro-1-butyne or 1-butyne.
Applications De Recherche Scientifique
4,4-Dichloro-1-butyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in biochemical studies involving enzyme inhibition.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4,4-Dichloro-1-butyne involves its ability to undergo nucleophilic substitution and addition reactions. The presence of the chlorine atoms makes the compound reactive towards nucleophiles, while the triple bond allows for addition reactions. These properties enable the compound to interact with various molecular targets and pathways in chemical and biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dichlorobutane: Similar structure but lacks the triple bond.
1,4-Dichloro-2-butyne: Similar structure but with chlorine atoms at different positions.
1,4-Dibromo-2-butyne: Similar structure but with bromine atoms instead of chlorine.
Uniqueness
4,4-Dichloro-1-butyne is unique due to the specific positioning of the chlorine atoms and the presence of the triple bond. This combination of features imparts distinct reactivity and makes it a valuable compound in various chemical reactions and applications .
Propriétés
Numéro CAS |
83682-42-2 |
|---|---|
Formule moléculaire |
C4H4Cl2 |
Poids moléculaire |
122.98 g/mol |
Nom IUPAC |
4,4-dichlorobut-1-yne |
InChI |
InChI=1S/C4H4Cl2/c1-2-3-4(5)6/h1,4H,3H2 |
Clé InChI |
GZSQUXHPCHUPPD-UHFFFAOYSA-N |
SMILES canonique |
C#CCC(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-Cyanophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14414771.png)









![[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate](/img/structure/B14414831.png)

![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole](/img/structure/B14414843.png)
